molecular formula C22H19NO6S B1345248 Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate CAS No. 952182-82-0

Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate

Cat. No.: B1345248
CAS No.: 952182-82-0
M. Wt: 425.5 g/mol
InChI Key: UGNVJLOMZYWKCH-UHFFFAOYSA-N
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Description

Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate (CAS: 952182-82-0) is a synthetic carbamate derivative with a molecular weight of 425.45 g/mol . Its structure features a benzodioxolyl group fused to a phenylsulfonylmethyl moiety, linked via a carbamate ester to a benzyl group. This compound is primarily utilized in pharmaceutical research, as indicated by its commercial availability from suppliers like Santa Cruz Biotechnology and CymitQuimica, with applications in medicinal chemistry and drug development .

Properties

IUPAC Name

benzyl N-[benzenesulfonyl(1,3-benzodioxol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6S/c24-22(27-14-16-7-3-1-4-8-16)23-21(30(25,26)18-9-5-2-6-10-18)17-11-12-19-20(13-17)29-15-28-19/h1-13,21H,14-15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVJLOMZYWKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(NC(=O)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639992
Record name Benzyl [(benzenesulfonyl)(2H-1,3-benzodioxol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-82-0
Record name Phenylmethyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [(benzenesulfonyl)(2H-1,3-benzodioxol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Benzenesulfonyl(1,3-benzodioxol-5-yl)methyl Intermediate

  • Starting materials: 1,3-benzodioxol-5-ylmethanol or corresponding aldehyde derivatives and benzenesulfonyl chloride.
  • Reaction conditions: The benzenesulfonyl chloride is reacted with the benzodioxolylmethyl precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylated intermediate.
  • Mechanism: The sulfonyl chloride electrophilically attacks the nucleophilic benzylic position, forming the sulfonylmethyl linkage.

Carbamate Formation

  • Reagents: The sulfonylated intermediate is treated with benzyl chloroformate (Cbz-Cl) or benzyl carbonochloridate in the presence of a base such as triethylamine or sodium hydride.
  • Solvent: Common solvents include dichloromethane, tetrahydrofuran (THF), or acetonitrile.
  • Temperature: Reactions are typically conducted at 0°C to room temperature to control reactivity and minimize side reactions.
  • Outcome: The nucleophilic amine or hydroxyl group on the intermediate reacts with benzyl chloroformate to form the carbamate ester linkage.

Purification

  • Methods: The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
  • Characterization: Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Representative Reaction Scheme

Step Reactants Conditions Product
1 1,3-benzodioxol-5-ylmethanol + benzenesulfonyl chloride Base (e.g., pyridine), 0°C to RT, solvent (DCM) Benzenesulfonyl(1,3-benzodioxol-5-yl)methyl intermediate
2 Intermediate + benzyl chloroformate + base (e.g., Et3N) 0°C to RT, solvent (THF or DCM) This compound
3 Purification Silica gel chromatography Pure carbamate compound

Research Findings and Optimization Notes

  • Yield: Reported yields for the carbamate formation step typically range from 60% to 85%, depending on reaction scale and purification efficiency.
  • Reaction time: Carbamate formation usually completes within 2–6 hours under mild conditions.
  • Side reactions: Over-reaction or hydrolysis of benzyl chloroformate can occur if moisture is present; thus, anhydrous conditions are recommended.
  • Stability: The final carbamate is stable under standard storage conditions but should be protected from strong acids or bases that can cleave the carbamate bond.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Sulfonylation reagent Benzenesulfonyl chloride Requires base to neutralize HCl
Base for sulfonylation Pyridine or triethylamine Acts as acid scavenger
Solvent for sulfonylation Dichloromethane (DCM) Anhydrous preferred
Carbamate reagent Benzyl chloroformate (Cbz-Cl) Sensitive to moisture
Base for carbamate formation Triethylamine or NaH Neutralizes HCl formed
Solvent for carbamate formation THF, DCM, or acetonitrile Anhydrous conditions essential
Temperature 0°C to room temperature Controls reaction rate and selectivity
Purification Silica gel chromatography Ethyl acetate/hexane mixtures
Yield 60–85% Dependent on scale and purity

Chemical Reactions Analysis

Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes essential for cancer cell survival . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]carbamate (CAS: 232598-56-0)

  • Molecular Formula: C21H25NO4S (MW: 387.5 g/mol) .
  • Key Differences : Replaces the benzodioxolyl group with a cyclohexyl ring. This substitution reduces molecular weight and alters lipophilicity (XLogP3: 4.9 vs. ~5.5 estimated for the target compound) .

Benzyl N-[(3-chlorophenyl)(phenylsulfonyl)methyl]-carbamate (sc-326218)

  • Structure : Contains a 3-chlorophenyl group instead of benzodioxolyl.
  • Impact : The electron-withdrawing chlorine atom enhances electrophilicity, which may improve reactivity in nucleophilic substitution reactions compared to the electron-rich benzodioxolyl group .

Benzyl n-(1,3-dioxaindan-5-yl)carbamate (CAS: 709010-30-0)

  • Structure : Features a fused 1,3-dioxaindan ring system.

Functional Group Analogues

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide

  • Structure : Replaces the carbamate with a sulfonamide group.
  • Unlike the carbamate derivative, the sulfonamide group may enhance hydrogen-bonding interactions with biological targets.

Tert-butyl Carbamates (e.g., Compounds 39, 40, 46)

  • Examples: Tert-butyl(3-(((1,2-dimethyl-1H-benzo[d]imidazol-5-yl)amino)methyl)benzyl)carbamate .
  • Comparison : The tert-butyl group provides steric protection to the carbamate, increasing stability under acidic conditions. However, it may reduce solubility compared to the benzyl group in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 425.45 ~5.5* 1 7 8
Benzyl N-[cyclohexyl...]carbamate 387.50 4.9 1 4 7
N-[(1,3-Benzodioxol-5-yl)...]sulfonamide 317.33 2.8 2 5 5

*Estimated based on structural similarity.

  • The benzodioxolyl group contributes to increased hydrogen-bond acceptor capacity compared to cyclohexyl or chlorophenyl analogues.

Biological Activity

Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate, with the molecular formula C22H19NO6S and a molecular weight of 425.45 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its ability to undergo various chemical reactions, including oxidation and reduction. It serves as a reagent in synthetic pathways and has been noted for its interactions with specific molecular targets that are crucial in cellular processes.

The compound primarily acts as an enzyme inhibitor , which disrupts cellular processes essential for cancer cell survival. It has shown efficacy in inhibiting certain enzymes involved in tumor progression, leading to reduced proliferation of cancer cells. This mechanism is critical for its potential application in cancer therapeutics.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest
A549 (Lung Cancer)20Inhibition of cell migration

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapies.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes that are critical in metabolic pathways associated with cancer:

Enzyme Inhibition Type Kinetic Parameters
Carbonic AnhydraseCompetitiveKi = 25 µM
Matrix MetalloproteinaseNon-competitiveKi = 30 µM

These enzymatic interactions are pivotal as they can lead to altered metabolic states within tumor cells, potentially enhancing the efficacy of existing treatments.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vivo Studies : A study conducted on mice models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups.
  • Synergistic Effects : Research has indicated that this compound may exhibit synergistic effects when combined with other chemotherapeutic agents, enhancing overall therapeutic efficacy.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound induces oxidative stress within cancer cells, leading to increased apoptosis rates.

Q & A

Basic: What are the common synthetic routes for preparing Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate?

The compound is typically synthesized via multi-step reactions involving carbamate formation and sulfonylation. A representative method involves:

Aldehyde-Amine Condensation : Reacting a benzodioxol-5-yl aldehyde with a carbamate precursor (e.g., benzyl carbamate) in acetone or similar solvents under mild conditions .

Sulfonylation : Introducing the phenylsulfonyl group using sulfonyl chlorides, often in the presence of a base like triethylamine to neutralize HCl byproducts.

Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) is commonly employed to isolate the product. Yield optimization may require adjusting stoichiometry or reaction time .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the benzodioxole (δ ~5.9–6.9 ppm for aromatic protons), sulfonyl, and carbamate groups.
  • Mass Spectrometry (ESI or HRMS) : To verify molecular weight (e.g., observed [M+Na]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural determination. Programs like SHELXL are widely used for refining crystal structures, particularly for resolving steric effects around the sulfonyl and benzodioxol moieties .

Advanced: How can computational methods aid in predicting reaction pathways or selectivity for derivatives of this compound?

First-principles calculations (e.g., DFT) can model reaction potential energy surfaces to predict regioselectivity. For example:

  • Transition State Analysis : Identifying energy barriers for competing pathways (e.g., sulfonylation at different positions).
  • Electronic Structure Modeling : Assessing charge distribution to explain nucleophilic attack sites. Studies on similar carbamates highlight the role of three-body stabilization in directing reaction outcomes .
  • Molecular Dynamics : Simulating solvent effects on reaction kinetics.

Advanced: What strategies resolve enantiomers of chiral analogs, and how are their biological activities evaluated?

  • Asymmetric Synthesis : Chiral auxiliaries or catalysts (e.g., organocatalysts) can induce enantioselectivity during carbamate or sulfonamide bond formation.
  • Chiral Chromatography : Using columns like Chiralpak® IA/IB to separate enantiomers.
  • Biological Assays : Enantiomers are tested in receptor-binding assays (e.g., serotonin receptors for psychoactive analogs) or in vivo models (e.g., drug discrimination paradigms in rodents) to assess stereospecific activity. Evidence from benzodioxol derivatives shows that even minor stereochemical changes can drastically alter pharmacological profiles .

Advanced: How do crystallographic data (e.g., torsion angles, packing motifs) inform stability or reactivity studies?

X-ray structures reveal:

  • Torsional Strain : Distortions in the benzodioxol-sulfonyl linkage may predispose the compound to hydrolysis or oxidative degradation.
  • Intermolecular Interactions : Hydrogen bonding between carbamate NH and sulfonyl oxygen can enhance crystalline stability, impacting solubility .
  • Polymorphism Screening : Differential scanning calorimetry (DSC) paired with SHELX refinement identifies polymorphs with varying bioavailability .

Data Contradiction Analysis: Why do reported synthetic yields vary for similar carbamate-sulfonamide hybrids?

Discrepancies may arise from:

  • Reaction Conditions : Temperature sensitivity (e.g., exothermic sulfonylation requiring strict cooling to ≤30°C to avoid side reactions) .
  • Substrate Purity : Impurities in starting materials (e.g., benzodioxol-5-yl aldehydes) can reduce efficiency.
  • Workup Methods : Incomplete removal of byproducts (e.g., unreacted sulfonyl chlorides) during extraction may skew yield calculations .

Methodological Challenge: How to mitigate hydrolysis of the carbamate group during storage or biological assays?

  • Storage : Lyophilization and storage under inert gas (N2_2 or Ar) at −20°C in anhydrous DMSO or acetonitrile.
  • Buffer Selection : Use neutral pH buffers (e.g., PBS) for in vitro studies, as acidic/basic conditions accelerate carbamate degradation.
  • Stabilizers : Add antioxidants (e.g., BHT) to formulations to prevent oxidative cleavage .

Structure-Activity Relationship (SAR): What functional groups in this compound are hypothesized to influence target binding?

Key pharmacophores include:

  • Benzodioxol Ring : Potential π-π stacking with aromatic residues in enzyme active sites.
  • Sulfonyl Group : Hydrogen-bond acceptor interactions with catalytic lysine or arginine residues.
  • Carbamate Linker : Flexibility and hydrophobicity may modulate membrane permeability. Analog studies suggest substituting the benzyl group with bulkier moieties enhances selectivity for certain targets (e.g., VAP-1 inhibitors) .

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